2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of amino acid derivatives. For instance, the cyclization of prolylphenylalanine and phenylalanylproline methyl esters can yield pyrrolo[1,2-a]pyrazine derivatives . Other synthetic routes include cycloaddition and direct C-H arylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial growth and inflammation . Its antioxidant properties suggest it may neutralize free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other pyrrolopyrazine derivatives:
3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This compound has a benzyl group instead of a methyl group, which may alter its biological activity.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-7(11)10-4-2-3-6(10)8(9)12/h6H,2-5H2,1H3 |
InChI Key |
LERUHVMGZCJXLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N2CCCC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.